Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate
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Overview
Description
EINECS 283-733-0, also known as 2,2,4-trimethylpentane, is a branched-chain alkane with the molecular formula C8H18. It is commonly referred to as isooctane in the context of fuel and is a key component in the octane rating of gasoline. This compound is known for its high resistance to knocking in internal combustion engines, making it an essential additive in high-performance fuels.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through various methods, including the alkylation of isobutene with isobutane in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs at elevated temperatures and pressures to ensure high yields.
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane is produced through the catalytic reforming of petroleum naphtha. This process involves the use of a platinum-based catalyst at high temperatures (around 500°C) and pressures (10-50 atm). The reforming process not only produces 2,2,4-trimethylpentane but also generates other valuable hydrocarbons used in gasoline blending.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethylpentane primarily undergoes combustion reactions due to its use as a fuel additive. it can also participate in other types of reactions, including:
Oxidation: In the presence of oxygen, 2,2,4-trimethylpentane can be oxidized to form carbon dioxide and water.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.
Common Reagents and Conditions
Oxidation: Requires oxygen or an oxidizing agent such as potassium permanganate.
Substitution: Halogenation typically requires halogens (e.g., chlorine or bromine) and may be facilitated by ultraviolet light or heat.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Scientific Research Applications
2,2,4-trimethylpentane has several scientific research applications, including:
Fuel Research: Used as a standard reference fuel in octane rating tests to determine the anti-knock properties of gasoline.
Chemical Synthesis: Serves as a starting material or intermediate in the synthesis of other organic compounds.
Environmental Studies: Studied for its impact on air quality and its role in the formation of ground-level ozone.
Mechanism of Action
The primary mechanism of action of 2,2,4-trimethylpentane in internal combustion engines is its ability to resist knocking. Knocking occurs when fuel-air mixtures ignite prematurely, causing a sharp rise in pressure that can damage the engine. 2,2,4-trimethylpentane has a high octane rating, meaning it can withstand higher compression without igniting prematurely, thus preventing knocking and improving engine performance.
Comparison with Similar Compounds
Similar Compounds
n-Octane: A straight-chain isomer of octane with a lower octane rating compared to 2,2,4-trimethylpentane.
2,3,4-trimethylpentane: Another branched isomer of octane with similar properties but slightly different structural arrangement.
Uniqueness
2,2,4-trimethylpentane is unique due to its high octane rating, which makes it particularly valuable as a fuel additive. Its branched structure contributes to its stability and resistance to knocking, setting it apart from other isomers of octane.
Properties
CAS No. |
84709-12-6 |
---|---|
Molecular Formula |
C16H14NNaO4 |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
sodium;(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C16H15NO4.Na/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11;/h1-9,15,18H,10H2,(H,17,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 |
InChI Key |
SSQICCSBOZHERJ-RSAXXLAASA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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